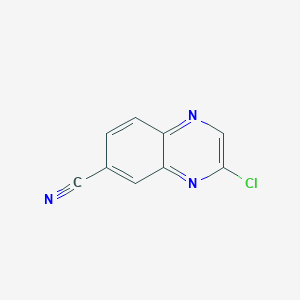

3-Chloroquinoxaline-6-carbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-chloroquinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-9-5-12-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTOMHUZLATQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Chloroquinoxaline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloroquinoxaline-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The presence of both a reactive chloro group and a cyano moiety makes it a versatile building block for the development of novel therapeutic agents and functional materials.[1]

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The introduction of a chlorine atom at the 3-position and a nitrile group at the 6-position of the quinoxaline scaffold is expected to modulate the electronic properties and biological activity of the parent molecule, making this compound a valuable intermediate for further chemical exploration.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process, beginning with the synthesis of the precursor 3-hydroxyquinoxaline-6-carbonitrile, followed by a chlorination reaction.

Experimental Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Hydroxyquinoxaline-6-carbonitrile

Reaction: Condensation of 4-amino-3-nitrobenzonitrile with glyoxylic acid, followed by reductive cyclization.

Protocol:

-

To a solution of 4-amino-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of glyoxylic acid (1.1 equivalents).

-

The reaction mixture is heated to reflux for 4-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).

-

After completion of the initial condensation, a reducing agent, such as sodium dithionite (Na₂S₂O₄), is added portion-wise to the reaction mixture to facilitate the reductive cyclization of the intermediate.

-

The mixture is then cooled to room temperature and the precipitated solid is collected by filtration.

-

The crude product is washed with water and a cold organic solvent (e.g., ethanol) and then dried under vacuum to yield 3-hydroxyquinoxaline-6-carbonitrile.

Step 2: Synthesis of this compound

Reaction: Chlorination of 3-hydroxyquinoxaline-6-carbonitrile using phosphorus oxychloride (POCl₃).

Protocol:

-

A mixture of 3-hydroxyquinoxaline-6-carbonitrile (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.[6][7][8] A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

The reaction progress is monitored by TLC.

-

Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cooled in an ice bath and slowly quenched by the addition of crushed ice.

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Characterization of this compound

The structural confirmation and purity of the synthesized this compound can be ascertained using various spectroscopic techniques.

Predicted Spectroscopic Data

| Parameter | Predicted Value |

| ¹H NMR (CDCl₃) | δ 8.80-9.00 (s, 1H, H-2), 8.20-8.40 (d, 1H, H-5), 7.90-8.10 (dd, 1H, H-7), 7.70-7.90 (d, 1H, H-8) ppm. |

| ¹³C NMR (CDCl₃) | δ 150-155 (C-2), 145-150 (C-3), 140-145 (C-8a), 135-140 (C-4a), 130-135 (C-7), 125-130 (C-5), 115-120 (C-6), 110-115 (CN) ppm. |

| Mass Spec. (EI) | m/z (%): 189 (M⁺, 100), 162, 154, 127. |

| Melting Point | Expected to be a solid with a defined melting point. |

| Appearance | Expected to be a crystalline solid, likely pale yellow or off-white. |

Note: The predicted NMR data is based on the analysis of structurally similar quinoxaline derivatives.[9][10][11][12] The exact chemical shifts may vary depending on the solvent and experimental conditions.

Potential Biological Significance and Signaling Pathway

Quinoxaline derivatives are widely recognized for their potential as anticancer agents.[13][14][15][16][17] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One common mechanism of action is the inhibition of protein kinases, such as receptor tyrosine kinases (RTKs).

Caption: Potential mechanism of action of a this compound derivative as a kinase inhibitor.

This diagram illustrates a generalized signaling pathway where a quinoxaline derivative, such as a molecule derived from this compound, could act as an inhibitor of a receptor tyrosine kinase. By blocking the kinase activity, the downstream signaling cascade that promotes cell proliferation and survival is disrupted, which is a key strategy in cancer therapy.[14]

Conclusion

This technical guide outlines a feasible synthetic route for this compound and provides a framework for its characterization. The versatile nature of this compound, owing to its chloro and cyano functionalities, makes it a promising starting material for the synthesis of a diverse library of quinoxaline derivatives with potential applications in drug discovery and materials science. Further research into the biological activities of derivatives of this compound is warranted to explore their therapeutic potential.

References

- 1. This compound | 1236222-48-2 | Benchchem [benchchem.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. heteroletters.org [heteroletters.org]

- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. tandfonline.com [tandfonline.com]

- 17. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

In-Depth Technical Guide to 3-Chloroquinoxaline-6-carbonitrile: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 3-Chloroquinoxaline-6-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and structured data for this versatile heterocyclic compound.

Core Physicochemical Properties

This compound is a substituted quinoxaline derivative with the chemical formula C₉H₄ClN₃. The presence of the chloro and cyano groups significantly influences its chemical reactivity and potential as a scaffold in medicinal chemistry. The chlorine atom at the 3-position acts as a good leaving group, making it a key intermediate for the synthesis of a diverse range of quinoxaline analogues through nucleophilic substitution reactions.[1] The electron-withdrawing nature of the nitrile group at the 6-position modulates the electronic properties of the quinoxaline ring system.

| Property | Value | Source |

| Molecular Weight | 189.6 g/mol | [1] |

| CAS Number | 1236222-48-2 | [1] |

| Predicted Melting Point | Data not available | |

| Predicted Boiling Point | Data not available | |

| Predicted Solubility | Data not available | |

| Predicted pKa | Data not available | |

| Predicted logP | Data not available |

Synthesis and Characterization

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route would involve the cyclocondensation of a suitably substituted benzene-1,2-diamine with an appropriate three-carbon chlorinated carbonyl compound.

General Experimental Protocol for Quinoxaline Synthesis

A general and efficient method for the synthesis of quinoxaline derivatives involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, often catalyzed by an acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified by recrystallization. Microwave-assisted synthesis has also been reported as an environmentally friendly and rapid method for preparing quinoxaline derivatives.

Below is a logical workflow for a potential synthesis of this compound, though a specific experimental protocol for this exact compound is not detailed in the literature.

A generalized workflow for the synthesis of quinoxaline derivatives.

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, the expected spectral features can be predicted based on the analysis of similar quinoxaline derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinoxaline ring system. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and cyano substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbon atoms attached to the chlorine and the nitrile group, as well as the carbons of the pyrazine ring, are expected to have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group, typically in the range of 2210–2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the chlorine atom and the nitrile group.

Potential Biological Activity and Signaling Pathways

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell growth and survival.

Several studies have highlighted the role of quinoxaline derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, both of which are frequently dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers. Quinoxaline derivatives have been investigated as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.

Quinoxaline derivatives may inhibit the PI3K/AKT/mTOR pathway.

VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR signaling pathway plays a central role in this process. Quinoxaline-based compounds have been developed as potent VEGFR inhibitors, thereby blocking tumor-induced angiogenesis.

Quinoxaline derivatives can potentially inhibit VEGFR signaling.

While this compound itself has not been explicitly reported as an inhibitor of these pathways, its structural features make it a promising candidate for the development of novel kinase inhibitors. The chloro substituent provides a handle for further chemical modifications to optimize binding affinity and selectivity for specific kinase targets.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its versatile chemistry, stemming from the reactive chloro group, allows for the synthesis of diverse libraries of quinoxaline derivatives. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a foundational understanding of its characteristics and synthetic accessibility. The known biological activities of the broader quinoxaline class, particularly as inhibitors of key cancer-related signaling pathways, underscore the importance of further investigation into this compound and its analogues as potential therapeutic agents. Future research should focus on obtaining detailed experimental data for this compound and exploring its specific biological targets to fully elucidate its therapeutic potential.

References

3-Chloroquinoxaline-6-carbonitrile CAS number 1236222-48-2

CAS Number: 1236222-48-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroquinoxaline-6-carbonitrile is a halogenated and cyanated quinoxaline derivative. This document provides a technical overview of its chemical properties, potential synthetic routes, and likely applications in research and drug discovery, based on the known reactivity and biological significance of the quinoxaline scaffold. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides illustrative protocols and pathways to guide future research.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The fusion of a benzene ring and a pyrazine ring confers a unique electronic structure, making the quinoxaline scaffold a versatile template for the design of novel therapeutic agents. The introduction of various functional groups onto this core structure can modulate its physicochemical properties and biological activity.

This compound incorporates two key functionalities: a chloro group at the 3-position and a nitrile group at the 6-position. The chlorine atom serves as a reactive handle for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. The electron-withdrawing nitrile group can influence the molecule's electronic properties and participate in key interactions with biological targets.

Chemical and Physical Properties

Specific experimental data for the physical properties of this compound are not widely reported. However, based on its structure and data for similar compounds, the following properties can be anticipated.

| Property | Value | Source |

| CAS Number | 1236222-48-2 | [1] |

| Molecular Formula | C₉H₄ClN₃ | N/A |

| Molecular Weight | 189.61 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

| Melting Point | Not reported | N/A |

Synthesis

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway.

Caption: Illustrative synthesis workflow for this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 6-cyanoquinoxaline-2,3(1H,4H)-dione

-

To a stirred solution of 3,4-diaminobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add a solution of oxalic acid (1.1 eq) in water.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

-

Suspend the dried 6-cyanoquinoxaline-2,3(1H,4H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity and Applications

While no specific biological data has been published for this compound, the quinoxaline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of quinoxaline have demonstrated a wide range of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

The presence of the chloro and nitrile groups suggests that this compound could be a valuable intermediate for the synthesis of libraries of compounds for biological screening. For instance, the chloro group can be displaced by various nucleophiles (amines, alcohols, thiols) to generate a diverse set of analogues.

Illustrative Signaling Pathway: Kinase Inhibition

Many quinoxaline derivatives are known to act as kinase inhibitors, which are crucial in cancer therapy. The following diagram illustrates a generic kinase signaling pathway that could be a target for novel quinoxaline-based compounds.

Caption: Generic kinase signaling pathway targeted by quinoxaline inhibitors.

Conclusion

This compound is a promising but currently under-characterized chemical entity. Its structure suggests significant potential as a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. Further research is warranted to fully elucidate its chemical properties, develop optimized synthetic protocols, and explore its biological activity profile. This document serves as a foundational guide for researchers interested in exploring the potential of this and related quinoxaline derivatives.

References

Spectroscopic and Structural Analysis of 3-Chloroquinoxaline-6-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinoxaline-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, and the presence of both a chloro and a cyano group offers versatile points for chemical modification. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are also presented to facilitate the replication and validation of these findings.

While a comprehensive, publicly available dataset specifically for this compound is not readily found in a single source, this guide synthesizes typical methodologies and expected spectral features based on the analysis of closely related quinoxaline derivatives and general principles of spectroscopic interpretation.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the searched scientific literature, the following tables are presented as a predictive guide based on the analysis of analogous compounds. These tables are intended to provide researchers with expected ranges and key spectral features.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-5 | 8.2 - 8.4 | d | 8.5 - 9.0 |

| H-7 | 8.0 - 8.2 | dd | 8.5 - 9.0, ~1.5 |

| H-8 | 8.4 - 8.6 | d | ~1.5 |

Note: Predicted values are based on the analysis of substituted quinoxaline and quinoline-carbonitrile systems. The exact chemical shifts and coupling constants will be influenced by the solvent and the specific electronic environment of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) Range |

| C-2 | 145 - 148 |

| C-3 | 150 - 153 |

| C-4a | 140 - 142 |

| C-5 | 130 - 132 |

| C-6 | 110 - 112 |

| C-7 | 135 - 137 |

| C-8 | 130 - 132 |

| C-8a | 142 - 144 |

| -C≡N | 117 - 119 |

Note: These are estimated chemical shift ranges. The carbon bearing the chloro group (C-3) is expected to be significantly downfield. The nitrile carbon also has a characteristic chemical shift.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=N Stretch (Quinoxaline ring) | 1610 - 1630 | Medium |

| C=C Stretch (Aromatic ring) | 1550 - 1600 | Medium to Strong |

| C-Cl Stretch | 750 - 850 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C-H Bending (out-of-plane) | 800 - 900 | Strong |

Note: The nitrile stretch is a highly characteristic and strong absorption. The C-Cl stretch is also expected to be a prominent feature in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative abundance, %) |

| [M]⁺ | 189/191 (isotopic pattern for Cl) |

| [M-Cl]⁺ | 154 |

| [M-CN]⁺ | 163/165 |

| [M-Cl-CN]⁺ | 128 |

Note: The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of a single chlorine atom. Fragmentation would likely involve the loss of the chloro and cyano groups.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Typical parameters include a 30-degree pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Several hundred to several thousand scans are typically averaged due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the internal standard.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source, or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

-

Sample Preparation (for GC-MS): The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC-MS Analysis:

-

An aliquot of the sample solution (e.g., 1 µL) is injected into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., HP-5ms).

-

The separated components are then introduced into the mass spectrometer.

-

EI is typically performed at 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Processing: The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Mandatory Visualization

Below is a conceptual workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Solubility of 3-Chloroquinoxaline-6-carbonitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloroquinoxaline-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on providing detailed experimental protocols for solubility determination and presents illustrative data from structurally related quinazoline derivatives to offer valuable insights for researchers.

Introduction to Quinoxaline Derivatives and Solubility

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The solubility of these compounds in various solvents is a critical parameter that influences their synthetic accessibility, purification, formulation, and ultimately, their bioavailability and therapeutic efficacy. Factors such as the nature of substituents, crystal lattice energy, and the polarity of both the solute and the solvent play a crucial role in determining solubility.

The introduction of a chloro group and a carbonitrile moiety to the quinoxaline scaffold, as in this compound, is expected to modulate its physicochemical properties. The electron-withdrawing nature of these groups can influence intermolecular interactions and, consequently, solubility.

Quantitative Solubility Data (Illustrative)

Table 1: Mole Fraction Solubility (x) of Pyrazolo Quinazoline Derivatives in Various Organic Solvents at Different Temperatures. [1]

| Compound | Solvent | T (K) | x | T (K) | x | T (K) | x | T (K) | x |

| KC-1 | N,N-Dimethylformamide | 298.15 | 0.0218 | 308.15 | 0.0271 | 318.15 | 0.0336 | 328.15 | 0.0414 |

| Dimethyl sulfoxide | 298.15 | 0.0196 | 308.15 | 0.0243 | 318.15 | 0.0301 | 328.15 | 0.0371 | |

| Tetrahydrofuran | 298.15 | 0.0095 | 308.15 | 0.0118 | 318.15 | 0.0146 | 328.15 | 0.0180 | |

| 1,4-Dioxane | 298.15 | 0.0078 | 308.15 | 0.0097 | 318.15 | 0.0120 | 328.15 | 0.0148 | |

| Ethyl acetate | 298.15 | 0.0042 | 308.15 | 0.0052 | 318.15 | 0.0064 | 328.15 | 0.0079 | |

| KC-2 | N,N-Dimethylformamide | 298.15 | 0.0235 | 308.15 | 0.0292 | 318.15 | 0.0362 | 328.15 | 0.0446 |

| Dimethyl sulfoxide | 298.15 | 0.0211 | 308.15 | 0.0262 | 318.15 | 0.0325 | 328.15 | 0.0401 | |

| Tetrahydrofuran | 298.15 | 0.0102 | 308.15 | 0.0127 | 318.15 | 0.0157 | 328.15 | 0.0194 | |

| 1,4-Dioxane | 298.15 | 0.0084 | 308.15 | 0.0104 | 318.15 | 0.0129 | 328.15 | 0.0159 | |

| Ethyl acetate | 298.15 | 0.0045 | 308.15 | 0.0056 | 318.15 | 0.0069 | 328.15 | 0.0085 |

Note: The full dataset for all ten synthesized compounds (KC-1 to KC-10) can be found in the cited reference. The data presented here is a selection to illustrate the trends.[1]

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a well-defined experimental protocol is essential. The most common and robust method is the shake-flask method , which involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.[2][3] The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

General Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound.

Detailed Methodologies

The gravimetric method is a straightforward technique for determining solubility.[3][4][5]

Protocol:

-

Prepare a saturated solution using the shake-flask method as described above.

-

Carefully separate the undissolved solid by filtration or centrifugation.

-

Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent gently, for example, on a steam bath or in a fume hood.

-

Dry the residue in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.[5]

-

Cool the dish in a desiccator and weigh it accurately.

-

The weight of the residue corresponds to the amount of dissolved solute in the known volume of the solvent.

-

Calculate the solubility in units such as g/L or mg/mL.

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.[6][7][8]

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero).

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution using the shake-flask method.

-

After equilibration, filter the solution to remove any undissolved solid.

-

Dilute an aliquot of the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.[9][10][11]

Protocol:

-

Method Development:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution using the shake-flask method.

-

Filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm) to remove particulate matter.

-

Dilute a known volume of the filtrate with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Determine the original solubility by multiplying the concentration by the dilution factor.

-

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary tools to determine this crucial physicochemical property. The detailed experimental protocols for the shake-flask method coupled with gravimetric, UV-Vis spectroscopic, or HPLC analysis offer robust approaches for obtaining accurate and reproducible solubility data. The illustrative data from structurally related quinazoline derivatives can aid in the initial selection of solvents and in understanding the potential solubility behavior of this compound. Accurate solubility data is indispensable for the successful progression of this compound and its analogs in drug discovery and development pipelines.

References

- 1. cibtech.org [cibtech.org]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dlt.ncssm.edu [dlt.ncssm.edu]

- 7. scirp.org [scirp.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. asianjpr.com [asianjpr.com]

- 11. researchgate.net [researchgate.net]

Chemical Reactivity Profile of 3-Chloroquinoxaline-6-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 3-Chloroquinoxaline-6-carbonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of both a reactive chlorine atom and a cyano group on the quinoxaline scaffold allows for a diverse range of chemical transformations. This document details key reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the cyano group. Experimental protocols, quantitative data, and mechanistic insights are provided to guide researchers in the effective utilization of this compound in synthesis and drug discovery programs.

Introduction

This compound is a bifunctional heterocyclic compound featuring a quinoxaline core. The quinoxaline ring system is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and antibacterial activities.[1][2] The strategic placement of a chlorine atom at the 3-position and a carbonitrile group at the 6-position imparts a unique reactivity profile to the molecule, making it a valuable intermediate for the synthesis of diverse derivatives.

The chlorine atom at the 3-position acts as a proficient leaving group, rendering the C3-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the facile introduction of a variety of substituents, including amines, alcohols, and thiols. The electron-withdrawing nature of the pyrazine ring and the cyano group further activates the aromatic system towards nucleophilic attack.

The carbonitrile group at the 6-position is a versatile functional handle that can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing further avenues for molecular diversification.[4]

Furthermore, the chloroquinoxaline moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful synthetic methods enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex molecular architectures.[5]

This guide will delve into the specifics of these key reactions, providing experimental details and showcasing the utility of this compound as a cornerstone for chemical synthesis.

Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.5 - 9.0 ppm |

| ¹³C NMR | Aromatic Carbons | δ 120 - 150 ppm |

| Cyano Carbon (-CN) | δ 115 - 120 ppm[6] | |

| Carbon bearing Chlorine (C-Cl) | δ 145 - 155 ppm | |

| IR Spectroscopy | C≡N Stretch | 2220 - 2240 cm⁻¹ |

| C=N Stretch (ring) | 1500 - 1600 cm⁻¹ | |

| C-Cl Stretch | 700 - 800 cm⁻¹ |

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position of the quinoxaline ring is readily displaced by a variety of nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, stabilized by the electron-withdrawing pyrazine ring and the distal cyano group.

General Reaction Scheme:

Experimental Protocol: Reaction with Amines (General Procedure)

A solution of this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol is heated.[7] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by extraction. Purification is typically achieved by recrystallization or column chromatography. The use of a non-nucleophilic base like triethylamine or potassium carbonate may be required for reactions involving amine salts.[7]

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |

| Piperidine | 3-(Piperidin-1-yl)quinoxaline-6-carbonitrile | DMF, 80 °C, 4h | Not specified | [7] |

| Morpholine | 3-(Morpholin-4-yl)quinoxaline-6-carbonitrile | DMF, 120 °C | Not specified | [8][9] |

| Aniline | 3-(Phenylamino)quinoxaline-6-carbonitrile | Ethanol, reflux | Not specified | General SNAr |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the quinoxaline core and a variety of organoboron reagents.

General Reaction Scheme:

Experimental Protocol (General Procedure)

A mixture of this compound (1.0 eq.), a boronic acid or its ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃) is heated in a suitable solvent system (e.g., toluene/water, dioxane/water) under an inert atmosphere.[10] The reaction is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and the product is purified by column chromatography.

| Boronic Acid | Product | Typical Conditions | Yield (%) |

| Phenylboronic acid | 3-Phenylquinoxaline-6-carbonitrile | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | Not specified |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)quinoxaline-6-carbonitrile | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100 °C | Not specified |

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 3-position of the quinoxaline ring.

General Reaction Scheme:

Experimental Protocol (General Procedure)

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) are added.[11] The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Work-up involves filtration and removal of the solvent, followed by purification.

| Alkyne | Product | Typical Conditions | Yield (%) |

| Phenylacetylene | 3-(Phenylethynyl)quinoxaline-6-carbonitrile | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | Not specified |

| Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)quinoxaline-6-carbonitrile | Pd(PPh₃)₄, CuI, Et₃N, DMF, 60 °C | Not specified |

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, offering an alternative to classical SNAr reactions, particularly for less nucleophilic amines.[5]

General Reaction Scheme:

Experimental Protocol (General Procedure)

A mixture of this compound (1.0 eq.), an amine (1.1-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄) is heated in an anhydrous, deoxygenated solvent such as toluene or dioxane.[12] The reaction is carried out under an inert atmosphere. After completion, the reaction is quenched, extracted, and the product is purified by column chromatography.

| Amine | Product | Typical Conditions | Yield (%) |

| Morpholine | 3-(Morpholin-4-yl)quinoxaline-6-carbonitrile | Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 100 °C | Not specified |

| Aniline | 3-(Phenylamino)quinoxaline-6-carbonitrile | Pd(OAc)₂, BINAP, Cs₂CO₃, Dioxane, 110 °C | Not specified |

Reactions of the Cyano Group

The nitrile functionality at the 6-position offers further opportunities for chemical modification.

The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4][13]

General Reaction Scheme:

Experimental Protocol (Acidic Hydrolysis)

This compound is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[14] After cooling, the resulting carboxylic acid often precipitates and can be collected by filtration.

Experimental Protocol (Basic Hydrolysis)

The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[15] The reaction mixture is then acidified with a strong acid to precipitate the carboxylic acid.

| Conditions | Product | Yield (%) |

| aq. HCl, reflux | 3-Chloroquinoxaline-6-carboxylic acid | Not specified |

| 1. aq. NaOH, reflux; 2. HCl | 3-Chloroquinoxaline-6-carboxylic acid | Not specified |

The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

General Reaction Scheme:

Experimental Protocol (General Procedure)

To a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, a solution of this compound in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux. After the reaction is complete, it is carefully quenched with water and aqueous base, and the product is extracted with an organic solvent.

| Reducing Agent | Product | Yield (%) |

| LiAlH₄ | (3-Chloroquinoxalin-6-yl)methanamine | Not specified |

Role in Drug Discovery and Signaling Pathways

Quinoxaline derivatives are known to interact with various biological targets and signaling pathways implicated in diseases such as cancer. Notably, they have been investigated as inhibitors of the PI3K/Akt/mTOR and VEGFR signaling pathways, which are critical for cell growth, proliferation, and angiogenesis.[1][16]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers.[17][18] Quinoxaline-based compounds have been developed as dual inhibitors of PI3K and mTOR.[1]

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 16. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Quinoxaline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, represents a cornerstone in heterocyclic chemistry. Since its initial synthesis in the late 19th century, this privileged structure has become integral to the development of a vast array of compounds with significant applications in pharmaceuticals, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of quinoxaline compounds, detailing the seminal synthetic methodologies, their evolution towards more sustainable practices, and the elucidation of their biological mechanisms. Quantitative data from key synthetic protocols are presented for comparative analysis, and detailed experimental procedures are provided. Furthermore, this guide visualizes key synthetic workflows and a representative biological signaling pathway, offering a deeper understanding of the chemical and biological landscape of quinoxaline chemistry for professionals in drug discovery and development.

A Landmark Discovery: The Dawn of Quinoxaline Chemistry

The history of quinoxaline begins in 1884 with the pioneering work of German chemists Wilhelm Körner and Oscar Hinsberg. They reported the first synthesis of a quinoxaline derivative through the condensation of an aromatic ortho-diamine, specifically o-phenylenediamine, with a 1,2-dicarbonyl compound.[1][2][3] This straightforward and effective method, now famously known as the Hinsberg quinoxaline synthesis, laid the fundamental groundwork for the entire field. The reaction's reliability and the ready availability of diverse starting materials have cemented its importance, and it remains a widely used method to this day.

The structure of the resulting quinoxaline molecule, a benzopyrazine, was inferred from the structures of the reactants.[4][5] This fusion of a benzene and a pyrazine ring creates a unique electronic environment, making it a valuable scaffold for further chemical exploration.[4] Quinoxaline itself is a colorless solid with a low melting point of 29-32°C and a boiling point of 220-223°C.[6]

Foundational Synthetic Methodologies

The synthesis of quinoxalines has evolved significantly since its inception, with two classical methods forming the bedrock of quinoxaline chemistry: the Hinsberg reaction and the Beirut reaction.

The Hinsberg Quinoxaline Synthesis

The Hinsberg reaction is the quintessential method for preparing quinoxalines. It involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction is typically carried out in a suitable solvent, and can be catalyzed by acids.[3] The versatility of this reaction allows for the synthesis of a wide range of substituted quinoxalines by simply varying the substituents on the diamine and dicarbonyl precursors.

The Beirut Reaction: Access to Quinoxaline-1,4-dioxides

In 1965, M.J. Haddadin and C.H. Issidorides at the American University of Beirut described a novel method for the synthesis of quinoxaline-1,4-dioxides, which has since been named the Beirut reaction. This reaction involves the treatment of benzofuroxan with an enolate-forming species. Quinoxaline-1,4-dioxides are an important class of compounds, known for their antimicrobial and other biological activities.

The Green Revolution in Quinoxaline Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient methods for quinoxaline synthesis. These modern approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The application of microwave heating to the Hinsberg reaction has been shown to dramatically reduce reaction times from hours to minutes and often results in higher yields with cleaner product profiles.[7][8] These reactions can often be performed in greener solvents like water or ethanol, or even under solvent-free conditions.[7]

Quantitative Comparison of Synthetic Protocols

The following tables summarize quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Comparison of Classical and Green Synthesis Protocols for Quinoxaline Derivatives

| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Hinsberg Synthesis | o-phenylenediamine, 1,2-dicarbonyl compound | Glycerol/Water | 90 | 4-6 min | 85-91 | [3] |

| Microwave-Assisted | o-phenylenediamine, glyoxal | None | Microwave (160W) | 60 sec | 92 | |

| Microwave-Assisted | o-phenylenediamine, phenylglyoxal monohydrate | Iodine (5 mol%)/Ethanol:Water (1:1) | 50 (Microwave) | 30 sec | 94 | [8] |

Detailed Experimental Protocols

Protocol for Hinsberg Quinoxaline Synthesis (Traditional Method)

Synthesis of 2,3-Diphenylquinoxaline

-

Reagents:

-

o-Phenylenediamine (1 mmol)

-

Benzil (1 mmol)

-

Glycerol (5 mL)

-

Water (2 mL)

-

-

Procedure:

-

A mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) is prepared.

-

Glycerol (5 mL) and water (2 mL) are added to the mixture.

-

The reaction mixture is heated to 90°C and stirred for 4-6 minutes.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Expected Yield: 85-91%[3]

Protocol for Microwave-Assisted Green Synthesis of Quinoxaline

Synthesis of Quinoxaline

-

Reagents:

-

o-Phenylenediamine (0.01 mol)

-

Glyoxal (0.01 mol)

-

-

Apparatus:

-

Microwave oven

-

Glass beaker with a watch glass cover

-

-

Procedure:

-

A mixture of o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) is placed in a glass beaker.

-

The beaker is covered with a watch glass and placed in a microwave oven.

-

The mixture is irradiated with microwave radiation at 160 watts for 60 seconds.

-

After the reaction is complete, the beaker is removed from the microwave and allowed to cool.

-

The resulting liquid product is purified by simple distillation.

-

-

Expected Yield: ~92%

Visualizing Chemical and Biological Processes

Experimental Workflow for Quinoxaline Synthesis

The following diagram illustrates the general workflow for the synthesis of quinoxaline derivatives, from the initial reaction to the final purified product.

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.

Signaling Pathway of a Quinoxaline-Based Anticancer Agent

Certain quinoxaline derivatives have been identified as potent anticancer agents that function as tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and trigger apoptosis through the mitochondrial pathway. The following diagram illustrates this mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]

- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 4. Repository :: Login [recipp.ipp.pt]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. Quinoxaline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxaline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. The versatility of the quinoxaline core allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activities. This technical guide provides an in-depth overview of quinoxaline derivatives, focusing on their synthesis, biological activities, mechanisms of action, and relevant experimental protocols, with a particular emphasis on their applications in oncology and infectious diseases.

Synthesis of Quinoxaline Derivatives

The most common and classical method for synthesizing the quinoxaline ring is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] This versatile reaction can be carried out under various conditions, including the use of different catalysts and microwave irradiation to improve yields and reduce reaction times.[2]

A general synthetic scheme is presented below:

Caption: General synthesis of quinoxaline derivatives.

Modern synthetic approaches often employ green chemistry principles, utilizing environmentally benign solvents and catalysts to enhance the efficiency and sustainability of the process.[2]

Biological Activities and Therapeutic Potential

Quinoxaline derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the development of quinoxaline derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [3] |

| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [3] |

| Compound 11 | MCF-7 (Breast) | 0.81 | [4] |

| Compound 13 | MCF-7 (Breast) | 0.95 | [4] |

| Compound 11 | HepG2 (Liver) | 1.23 | [4] |

| Compound 13 | HepG2 (Liver) | 1.57 | [4] |

| Compound 11 | HCT-116 (Colon) | 2.84 | [4] |

| Compound 13 | HCT-116 (Colon) | 2.91 | [4] |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [2] |

| Compound XVa | HCT116 (Colon) | 4.4 | [2] |

| Compound XVa | MCF-7 (Breast) | 5.3 | [2] |

| Compound VIIIc | MCF-7 (Breast) | 9 | [2] |

| Compound IV | PC-3 (Prostate) | 2.11 | [5] |

| Compound III | PC-3 (Prostate) | 4.11 | [5] |

| Compound 17b | MCF-7 (Breast) | 2.3 | [6] |

| Compound 15b | MCF-7 (Breast) | 3.1 | [6] |

| Compound 17b | HepG-2 (Liver) | 4.7 | [6] |

| Compound 15b | HepG-2 (Liver) | 5.8 | [6] |

| 5-Fluorouracil (Control) | A549 (Lung) | 4.89 ± 0.20 | [3] |

| Doxorubicin (Control) | MCF-7, HCT-116 | - | [7] |

Antimicrobial Activity

Quinoxaline derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | 8 | [8] |

| Compound 3c | Escherichia coli | 8 | [8] |

| Compound 2d | Bacillus subtilis | 16 | [8] |

| Compound 3c | Bacillus subtilis | 16 | [8] |

| Compound 4 | Bacillus subtilis | 16 | [8] |

| Compound 6a | Bacillus subtilis | 16 | [8] |

| Compound 10 | Candida albicans | 16 | [8] |

| Compound 10 | Aspergillus flavus | 16 | [8] |

| Quinoxaline derivative | MRSA | 1-4 | [9] |

| Vancomycin (Control) | MRSA | 4 | [9] |

| Compound 4 | M. tuberculosis H37Ra | 4 | [10] |

| Rifampicin (Control) | M. tuberculosis H37Ra | 4 | [10] |

| Compound 5j | Rhizoctonia solani (EC50) | 8.54 | [11] |

| Compound 5t | Rhizoctonia solani (EC50) | 12.01 | [11] |

| Azoxystrobin (Control) | Rhizoctonia solani (EC50) | 26.17 | [11] |

Mechanisms of Action in Oncology

Several quinoxaline derivatives exert their anticancer effects by targeting specific signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12][13] Its aberrant activation is a common feature in many cancers. Certain quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[12][14]

Caption: Inhibition of the PI3K/mTOR pathway by quinoxalines.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][15] Several quinoxaline-based compounds have been developed as potent VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[6][16]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Quinoxaline-Based Drugs in Clinical Development

The therapeutic potential of quinoxaline derivatives is underscored by the number of compounds that have entered clinical trials. For instance, R(+)XK469, a quinoxaline analogue, has been investigated in a Phase I clinical trial for patients with advanced solid tumors.[17] Erdafitinib, a pan-fibroblast growth factor receptor (FGFR) inhibitor bearing a quinoxaline moiety, is an FDA-approved drug for the treatment of urothelial carcinoma.

Experimental Protocols

General Synthesis of a Quinoxaline Derivative

This protocol describes a typical condensation reaction for the synthesis of a quinoxaline derivative.

Materials:

-

Aromatic 1,2-diamine (1 mmol)

-

1,2-dicarbonyl compound (1 mmol)

-

Ethanol (10 mL)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the aromatic 1,2-diamine in ethanol in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Quinoxaline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Quinoxaline derivative stock solution

-

Positive control antibiotic

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the quinoxaline derivative in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with a known effective antibiotic) and a negative control (microorganism with no compound).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their broad range of biological activities, coupled with their synthetic accessibility, has made them a focal point of extensive research. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases, particularly in the fields of oncology and infectious diseases. This guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current state of knowledge and practical methodologies for working with this important class of heterocyclic compounds.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

- 16. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2.8. MTT assay for cell viability [bio-protocol.org]

- 19. researchhub.com [researchhub.com]

Safety and Handling of Halogenated Quinoxaline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, synthesis, and biological activities of halogenated quinoxaline compounds. Quinoxaline derivatives, particularly those containing halogen substituents, are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6] However, their biological activity also necessitates careful handling and a thorough understanding of their potential hazards.

General Safety and Handling Precautions

Halogenated organic compounds, including halogenated quinoxalines, require strict adherence to safety protocols due to their potential toxicity and reactivity. The following guidelines are essential for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling halogenated quinoxaline compounds. This includes:

-

Eye Protection: Chemical splash goggles or a face shield should be worn at all times.

-

Gloves: Nitrile or neoprene gloves are recommended. It is crucial to double-glove when handling these compounds, as some halogenated solvents can degrade single-layer nitrile gloves.[7] Always consult the glove manufacturer's compatibility chart for specific chemicals.

-

Lab Coat: A fully buttoned lab coat is essential to protect from splashes and contamination.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[8][9] If there is a risk of exposure outside a fume hood, a respirator may be necessary.

Engineering Controls

-

Chemical Fume Hood: All manipulations of halogenated quinoxaline compounds, including weighing, dissolving, and reactions, should be performed in a properly functioning chemical fume hood.[8][9]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.

Safe Handling Practices

-

Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[9][10] Wash hands thoroughly with soap and water after handling any chemicals.

-

Spill Management: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow institutional emergency procedures.[8][9]

-

Storage: Store halogenated quinoxaline compounds in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Waste Disposal

Halogenated waste must be segregated from non-halogenated waste streams.[8][9]

-

Labeling: All waste containers must be clearly labeled as "Halogenated Waste" and list the chemical contents.

-

Containers: Use chemically resistant containers for waste collection.

-

Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of halogenated compounds down the drain.[7]

Physicochemical Properties and Reactivity

The physicochemical properties of halogenated quinoxalines can vary significantly depending on the nature and position of the halogen substituent.

-

Solubility: Halogenated quinoxalines are generally soluble in common organic solvents.[11]

-

Stability: The stability of these compounds can be influenced by the presence of halogens, which can affect the electron density of the quinoxaline ring system. Some halogenated quinoxalines are stable crystalline solids.[12]

-

Reactivity: The halogen atom can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for further functionalization of the quinoxaline core. The electrophilic nature of the quinoxaline ring can also be exploited in various chemical transformations.

Synthesis of Halogenated Quinoxaline Compounds

A common and effective method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][4][13] Halogenated quinoxalines can be prepared by using halogenated starting materials or by halogenating the quinoxaline core.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of halogenated quinoxaline derivatives.

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocol: Synthesis of a Halogenated Quinoxaline Derivative

This protocol is a representative example for the synthesis of a 6-chloro-7-fluoro quinoxaline derivative, adapted from the literature.[2]

Materials:

-

1,2-Diamino-4-chloro-5-fluorobenzene

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve 1,2-diamino-4-chloro-5-fluorobenzene (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure halogenated quinoxaline derivative.

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR Spectroscopy.

Biological Activity and Toxicity

Halogenated quinoxaline derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Many halogenated quinoxaline compounds exhibit potent anticancer activity against various cancer cell lines.[1][14][15] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Cytotoxicity of Selected Halogenated Quinoxaline Derivatives

| Compound ID | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV | Chloro | PC-3 (Prostate) | 2.11 | [15] |

| Compound III | Chloro | PC-3 (Prostate) | 4.11 | [15] |

| Compound 6 | Chloro | MCF-7 (Breast) | 5.11 | [16] |

| Compound 6 | Chloro | HCT-116 (Colon) | 6.18 | [16] |

| Doxorubicin | - | PC-3 (Prostate) | - | [15] |

| Doxorubicin | - | MCF-7 (Breast) | 7.43 | [16] |

| Doxorubicin | - | HCT-116 (Colon) | 9.27 | [16] |

Antimicrobial Activity

Certain halogenated quinoxaline derivatives have shown significant activity against various bacterial and fungal strains.[5][17][18][19]

Table 2: Antimicrobial Activity of a Quinoxaline Derivative against MRSA

| Compound | Concentration (µg/mL) | Percentage of MRSA Isolates Inhibited |

| Quinoxaline Derivative | 1 | 3.3% |

| 2 | 20.0% | |

| 4 | 56.7% | |

| 8 | 20.0% | |

| Vancomycin (Reference) | 1 | 16.7% |

| 2 | 6.7% | |

| 4 | 63.3% | |

| 8 | 13.3% | |

| Data adapted from a study on a specific quinoxaline derivative against 60 MRSA isolates.[20] |

Acute Systemic Toxicity

Limited data is available on the in vivo toxicity of halogenated quinoxalines. One study on quinoxaline 1,4-di-N-oxides in rats provided the following estimates.

Table 3: Acute Systemic Toxicity of Quinoxaline 1,4-di-N-Oxides in Rats

| Route of Administration | Vehicle | Estimated LD50 Range | Observed Effects | Reference |

| Intravenous (i.v.) | DMSO | Not determinable due to solubility | Marked hypoactivity | [21] |

| Intraperitoneal (i.p.) | 0.01% Tween 80 / 0.09% Saline | 30 - 120 mg/kg | Decreased body weight, hypoactivity | [21] |